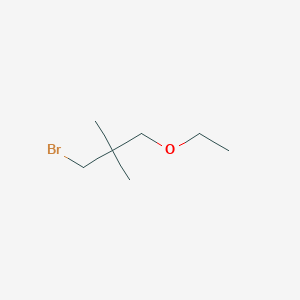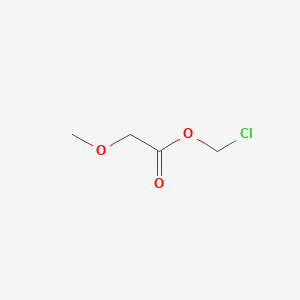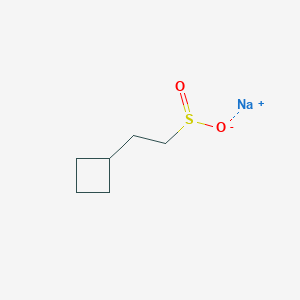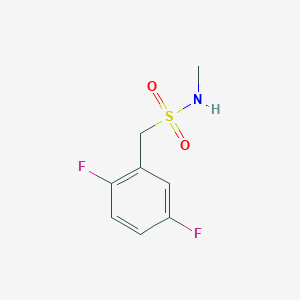![molecular formula C9H10F3NO4 B13194442 Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)
Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate is a complex organic compound featuring a pyrrolidine ring with a trifluoromethyl group
Méthodes De Préparation
The synthesis of Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate can be compared with other pyrrolidine derivatives, such as pyrrolizines and pyrrolidine-2-ones . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s reactivity and binding properties.
Propriétés
Formule moléculaire |
C9H10F3NO4 |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C9H10F3NO4/c1-2-17-6(14)3-5-4-8(16,7(15)13-5)9(10,11)12/h3,16H,2,4H2,1H3,(H,13,15)/b5-3- |
Clé InChI |
GANCNNHKJHYFKX-HYXAFXHYSA-N |
SMILES isomérique |
CCOC(=O)/C=C\1/CC(C(=O)N1)(C(F)(F)F)O |
SMILES canonique |
CCOC(=O)C=C1CC(C(=O)N1)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)



![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)

![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)


![8-(2-Aminoethoxy)-4-methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaene](/img/structure/B13194448.png)

